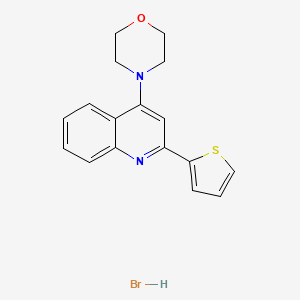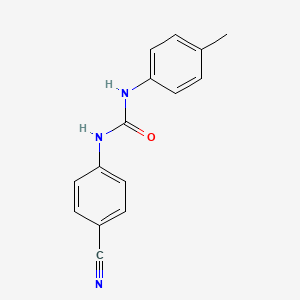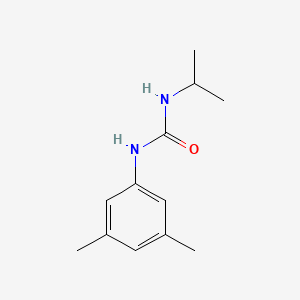
1-Isopropyl-3-(3,5-xylyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-3-(3,5-xylyl)urea is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.29 g/mol It is a member of the urea derivatives family, characterized by the presence of an isopropyl group and a xylyl group attached to the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Isopropyl-3-(3,5-xylyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is both mild and efficient, allowing for the synthesis of N-substituted ureas with high chemical purity. The reaction typically involves the use of simple filtration or routine extraction procedures, avoiding the need for silica gel purification.
Industrial Production Methods: Industrial production of this compound may involve the reaction of isocyanates or carbamoyl chlorides with ammonia . This method, while effective, is not environmentally friendly due to the use of phosgene, a toxic reagent. Alternative methods that are more sustainable and environmentally friendly are being explored to reduce the environmental impact of industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Isopropyl-3-(3,5-xylyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
1-Isopropyl-3-(3,5-xylyl)urea has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Isopropyl-3-(3,5-xylyl)urea involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may influence various biochemical processes .
Comparación Con Compuestos Similares
- 1-Isopropyl-3-(2,5-xylyl)urea
- 1-Isopropyl-3-(3,4-xylyl)urea
- 1-Isopropyl-3-(2,6-xylyl)urea
- 1-Isopropyl-3-(2,3-xylyl)urea
Comparison: 1-Isopropyl-3-(3,5-xylyl)urea is unique due to the specific positioning of the isopropyl and xylyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different properties and applications, making it a valuable subject of study in various scientific fields.
Propiedades
Número CAS |
100076-49-1 |
|---|---|
Fórmula molecular |
C12H18N2O |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
1-(3,5-dimethylphenyl)-3-propan-2-ylurea |
InChI |
InChI=1S/C12H18N2O/c1-8(2)13-12(15)14-11-6-9(3)5-10(4)7-11/h5-8H,1-4H3,(H2,13,14,15) |
Clave InChI |
CISRMVBYLJIVTC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)NC(=O)NC(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


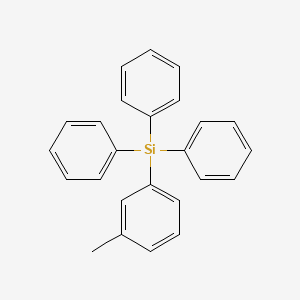
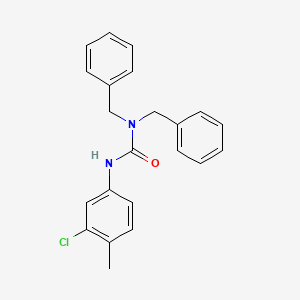
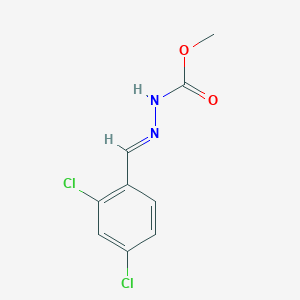
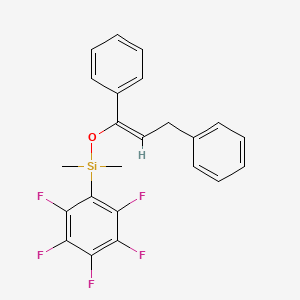
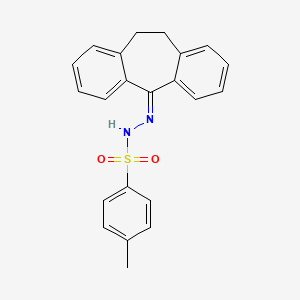
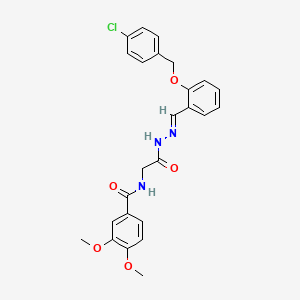
![2-(p-Tolyl)-2H-[1,2,4]triazino[5,6-b]indol-3(5H)-one](/img/structure/B15075976.png)
![Ethyl 4-[(2,4-dichlorophenyl)carbamoylamino]benzoate](/img/structure/B15075983.png)
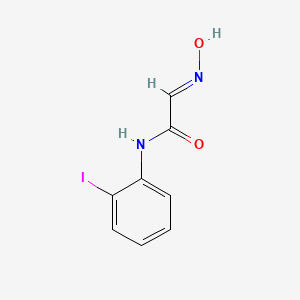


![4-[(4-chlorobenzyl)oxy]-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B15076005.png)
